An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)pyridine-4-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)pyridine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)pyridine-4-carboxamide is a heterocyclic organic compound with a molecular structure that incorporates a pyridine ring, a carboxamide group, and a benzyl ether moiety. This unique combination of functional groups suggests its potential utility in medicinal chemistry and drug discovery. The pyridine core is a common scaffold in many pharmaceuticals, offering a basic nitrogen atom for potential salt formation and hydrogen bonding interactions. The carboxamide group is a key feature in numerous drug molecules, contributing to their binding affinity and pharmacokinetic properties through hydrogen bond donor and acceptor capabilities. The benzyloxy group adds lipophilicity, which can influence the compound's solubility, membrane permeability, and metabolic stability. A comprehensive understanding of its physicochemical properties is therefore crucial for its potential development as a therapeutic agent.
This guide provides a detailed overview of the key physicochemical properties of 2-(Benzyloxy)pyridine-4-carboxamide, offering both theoretical insights and practical experimental protocols for their determination.
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | 2-(Benzyloxy)pyridine-4-carboxamide |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)N |
| InChI Key | InChIKey=VFQXVTODMYMSMJ-UHFFFAOYSA-N[1] |
| CAS Number | 1453-82-3 (for the parent pyridine-4-carboxamide)[1][2] |
Melting Point
The melting point of a solid crystalline compound is a critical physical property that provides an indication of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3] For aromatic amides, the melting point is influenced by the strength of intermolecular forces, including hydrogen bonding from the amide group and van der Waals interactions from the aromatic rings.[4][5][6]
Estimated Melting Point:
Based on the melting points of structurally related compounds, the melting point of 2-(Benzyloxy)pyridine-4-carboxamide is anticipated to be in the range of 150-180 °C . This estimation considers the presence of the rigid pyridine and benzene rings and the hydrogen bonding capacity of the amide group.[7]
Experimental Protocol: Capillary Melting Point Determination[3][8][9][10][11]
This method relies on visually observing the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: Ensure the 2-(Benzyloxy)pyridine-4-carboxamide sample is thoroughly dried and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating:
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.
-
For a more accurate determination, heat the block to a temperature approximately 20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Packed Sample (2-3 mm): A tightly packed, small sample size minimizes thermal gradients within the sample, leading to a sharper, more accurate melting point range.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, preventing an overestimation of the melting point.
Solubility
The solubility of a compound is a fundamental property that dictates its behavior in various biological and chemical systems. It is a critical parameter in drug development, influencing absorption, distribution, and formulation.[8][9][10][11][12][13][14] The solubility of 2-(Benzyloxy)pyridine-4-carboxamide is expected to be influenced by its aromatic character, the polar amide group, and the benzyloxy moiety.
Predicted Solubility Profile:
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The presence of two aromatic rings and the overall molecular size will likely limit aqueous solubility, despite the hydrogen bonding potential of the amide and pyridine nitrogen. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar parts of the molecule. |
| Methanol/Ethanol | Sparingly Soluble to Soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. Solubility will depend on the balance between polar and nonpolar interactions. |
| Dichloromethane (DCM) | Soluble | A nonpolar aprotic solvent that should effectively solvate the aromatic and benzyloxy portions of the molecule. |
| Hexanes | Insoluble | A nonpolar solvent that will not effectively solvate the polar amide and pyridine functionalities. |
Experimental Protocol: Isothermal Shake-Flask Method[20]
This is the gold standard method for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-(Benzyloxy)pyridine-4-carboxamide to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.
Trustworthiness of the Protocol:
-
Use of Excess Solid: Ensures that the solution is truly saturated at equilibrium.
-
Extended Equilibration Time: Allows for the dissolution process to reach a steady state.
-
Careful Sampling: Prevents contamination of the supernatant with undissolved solid, which would lead to an overestimation of solubility.
Acid Dissociation Constant (pKa)
The pKa value(s) of a molecule describe its acidity or basicity and are critical for predicting its ionization state at different pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets.[15][16][17][18] For 2-(Benzyloxy)pyridine-4-carboxamide, the pyridine nitrogen is expected to be the primary basic center.
Estimated pKa:
The pKa of the conjugate acid of pyridine is approximately 5.25.[19] The presence of the electron-donating benzyloxy group at the 2-position is expected to slightly increase the basicity (and thus the pKa) of the pyridine nitrogen compared to pyridine itself. Conversely, the electron-withdrawing carboxamide group at the 4-position will decrease the basicity. The net effect is likely a pKa value in the range of 3.5 - 5.0 . The amide N-H is very weakly acidic, with a pKa typically well above 14, and is not relevant under physiological conditions.
Experimental Protocol: Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of 2-(Benzyloxy)pyridine-4-carboxamide in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.
Causality Behind Experimental Choices:
-
Co-solvent: Used to ensure the compound remains dissolved throughout the titration, which is essential for accurate pH measurements.
-
Calibrated pH Electrode: Ensures the accuracy of the measured pH values, which directly determine the pKa.
-
Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
Spectroscopic Properties
Spectroscopic data are essential for the structural elucidation and confirmation of 2-(Benzyloxy)pyridine-4-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy[26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]
Predicted ¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H6 (proton ortho to pyridine N) |
| ~7.8-8.0 | m | 2H | H3, H5 (pyridine protons) |
| ~7.3-7.5 | m | 5H | Phenyl protons of benzyloxy group |
| ~5.4 | s | 2H | -CH₂- (benzylic protons) |
| ~5.5-7.0 (broad) | br s | 2H | -CONH₂ (amide protons) |
Note: The amide protons may exchange with deuterium in solvents like D₂O or CD₃OD, leading to the disappearance of their signal.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide carbonyl) |
| ~163 | C2 (pyridine carbon attached to oxygen) |
| ~150 | C6 (pyridine carbon ortho to N) |
| ~145 | C4 (pyridine carbon attached to amide) |
| ~136 | C1' (ipso-carbon of phenyl ring) |
| ~128-129 | C2', C3', C4' (phenyl carbons) |
| ~115-120 | C3, C5 (pyridine carbons) |
| ~70 | -CH₂- (benzylic carbon) |
Experimental Protocol: ¹H NMR Spectrum Acquisition[27][32]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2-(Benzyloxy)pyridine-4-carboxamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Acquisition: A standard proton pulse program is used. Key parameters to set include the number of scans (typically 8-16 for a concentrated sample), the relaxation delay, and the spectral width.
-
Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or tetramethylsilane, TMS).
-
Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Characteristic IR Absorptions (KBr pellet):
| Wavenumber (cm⁻¹) | Vibration |
| 3350-3180 (two bands) | N-H stretch (amide) |
| 3100-3000 | C-H stretch (aromatic) |
| ~1670 | C=O stretch (amide I band) |
| ~1600, 1480 | C=C and C=N stretch (aromatic rings) |
| ~1250 | C-O stretch (aryl ether) |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Methodology:
-
Sample Preparation: Mix a small amount (1-2 mg) of 2-(Benzyloxy)pyridine-4-carboxamide with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Grinding: Grind the mixture to a very fine powder to ensure uniform dispersion.
-
Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)[42][43]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electrospray Ionization, ESI+):
| m/z | Ion |
| 229.09 | [M+H]⁺ (protonated molecule) |
| 251.07 | [M+Na]⁺ (sodium adduct) |
| 91.05 | [C₇H₇]⁺ (tropylium ion, from cleavage of the benzylic ether) |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of 2-(Benzyloxy)pyridine-4-carboxamide in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(Benzyloxy)pyridine-4-carboxamide. While some of the data presented are estimations based on analogous structures, the detailed experimental protocols provide a solid framework for their empirical determination. A thorough characterization of these properties is a prerequisite for any further investigation into the potential of this compound as a lead for drug discovery. The interplay of its pyridine, carboxamide, and benzyloxy functionalities makes it an interesting scaffold for further chemical exploration and biological evaluation.
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